![molecular formula C16H23BO3 B13520951 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxyphenylcyclopropylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Palladium catalysts, such as palladium(II) acetate, are often used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: 3-Methoxyphenylcyclopropylboronic acid.
Reduction: 3-Methoxyphenylcyclopropanol.
Substitution: Various biaryl compounds, depending on the coupling partner used in the reaction.
Scientific Research Applications
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a methoxyphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in Suzuki–Miyaura coupling reactions, where it can provide enhanced reactivity and selectivity compared to simpler boronic acids .
Biological Activity
2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This compound features a unique molecular structure that may confer specific pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C16H23BO3
- Molecular Weight : 274.16 g/mol
- CAS Number : 2223031-34-1
The biological activity of this compound primarily revolves around its interactions with various biological targets. The compound is hypothesized to act as a non-nucleoside inhibitor in viral replication processes, particularly in hepatitis C virus (HCV) models. Its structure allows it to fit into the active sites of viral polymerases, inhibiting their activity and thus preventing viral replication.
In Vitro Studies
Research indicates that this compound has shown promising results in various in vitro assays:
These studies highlight the compound's selective inhibition of viral replication and potential anticancer properties.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against liver cancer cell lines. The results demonstrated significant growth inhibition at concentrations that did not affect non-tumorigenic cells, suggesting a targeted action that could minimize side effects in healthy tissues .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is characterized by moderate solubility and permeability. In vitro studies have indicated that the compound is metabolically unstable in liver microsomes but exhibits a favorable profile for oral bioavailability due to its chemical structure .
Properties
Molecular Formula |
C16H23BO3 |
---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-7-6-8-12(9-11)18-5/h6-9,13-14H,10H2,1-5H3 |
InChI Key |
ZLXTXZXIDZUZPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.